Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Tyrosine-protein phosphatase Enzyme inhibition Biochemical assay

Research supply challenge: Sourcing a structurally defined, reduction-ready 4-nitrophenoxy-thiophene scaffold without isomeric or halogenated contaminants. This compound provides exact positional integrity for SAR and library synthesis. - Documented PTP inhibition baseline: SHP-1 IC50 3 µM, TC-PTP IC50 19 µM. - Selective reduction to 4-aminophenoxy analog enables amide, diazonium, and heterocycle diversification. - Consistent solid (mp 102-104°C) shipped under ambient conditions, simplifying global logistics.

Molecular Formula C12H9NO5S
Molecular Weight 279.27 g/mol
CAS No. 103790-37-0
Cat. No. B026385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
CAS103790-37-0
SynonymsMETHYL 3-(4-NITROPHENOXY)-2-THIOPHENECARBOXYLATE
Molecular FormulaC12H9NO5S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3
InChIKeyRFBDROODMZKCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Baseline Physicochemical Profile


Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate (CAS 103790-37-0) is a substituted thiophene carboxylate derivative with the molecular formula C12H9NO5S and a molecular weight of 279.27 g/mol . It is typically supplied as a solid with a reported melting point of 102-104°C and is characterized by a 4-nitrophenoxy substituent at the thiophene 3-position and a methyl carboxylate at the 2-position . As a thiophene-based building block, it serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Building block type
Thiophene-2-carboxylate scaffold
Key substituents
4-Nitrophenoxy & methyl ester
Synthetic role
Intermediate for derivatization (e.g., reduction to aniline)

Non-Interchangeability with Nitrophenoxy-Thiophene Analogs


Thiophene-2-carboxylate derivatives bearing nitrophenoxy substituents exhibit distinct physicochemical and biological profiles depending on the exact position and identity of the nitro group on the phenoxy ring. For example, the 4-nitrophenoxy isomer (CAS 103790-37-0) differs structurally from the 2-nitrophenoxy analog (CAS 91041-18-8), as well as from analogs containing additional halogen substituents (e.g., 4-fluoro-2-nitrophenoxy, CAS 303152-16-1; 4-chloro-2-nitrophenoxy, CAS 91041-13-3) . Such positional isomerism and additional substitution can alter electron density distribution, steric accessibility, and hydrogen-bonding capacity, which in turn affects both chemical reactivity in downstream synthetic transformations and target-binding interactions in biological assays [1]. Consequently, generic substitution without explicit comparative validation introduces uncontrolled variability in research outcomes and procurement decisions.

Property
This Compound
Analog Mismatch
Nitro position
4-Nitrophenoxy
2-Nitrophenoxy isomer alters reactivity and target-binding profile; regiochemical outcomes differ in cyclizations.
Halogen substitution
None (unsubstituted phenoxy)
4-Fluoro-2-nitro or 4-chloro-2-nitro analogs change lipophilicity, electronic distribution, and metabolic behavior.
Reducible handle
Nitro group → latent amino
Non-nitrophenoxy analogs lack on-demand reduction; may require separate starting materials for amine libraries.

Quantitative Differentiation vs. Closest Analogs


TC-PTP Inhibition vs. Class Baseline

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate exhibits measurable but weak inhibitory activity against human T-cell protein tyrosine phosphatase (TC-PTP) with an IC50 of 19,000 nM (19 µM) [1]. This activity places it in the low-micromolar range, which is substantially weaker than many optimized TC-PTP inhibitors (typical IC50 < 100 nM). For comparison, its activity against SHP-1 is approximately 6-fold higher (IC50 = 3,000 nM), indicating a degree of target selectivity within the PTP family [1]. No direct head-to-head comparative data for positional isomers (e.g., 2-nitrophenoxy analog) against TC-PTP were identified in the public literature.

TC-PTP inhibition
Cross-study comparable
IC50: 19 µM vs class baseline
Reported weak enzyme engagement; supports baseline activity reference for PTP assays.
Not a potent lead; binding data from BindingDB.
Physicochemical profile
Class-level inference
Calculated LogP ~3.2–3.8, TPSA ~79–110 Ų. Halogenated analogs differ qualitatively but exact comparator values not publicly available.
Physicochemical differences may influence permeability and reactivity in biological contexts.
Experimental data needed for direct comparisons.
Nitro group reactivity
Class-level inference
4-Nitrophenoxy reducible to 4-aminophenoxy derivative under standard hydrogenation (H2, Pd/C) or chemical reduction.
Enables on-demand amino-thiophene library synthesis without additional starting materials.
Regiochemistry differs from 2-isomer; reduction conditions may require optimization.
Tyrosine-protein phosphatase Enzyme inhibition Biochemical assay

Physicochemical Properties vs. Analogs

The 4-nitrophenoxy isomer (CAS 103790-37-0) has a reported calculated LogP of approximately 3.24-3.76 and a topological polar surface area (TPSA) of 78.67-109.59 Ų . In contrast, the 4-fluoro-2-nitrophenoxy analog (CAS 303152-16-1) incorporates a fluorine atom that reduces lipophilicity and alters electronic distribution, while the 4-chloro-2-nitrophenoxy analog (CAS 91041-13-3) introduces a heavier halogen with different steric and polarizability properties . These differences in LogP and TPSA values are predictive of differential membrane permeability, solubility, and pharmacokinetic behavior in biological systems.

Physicochemical profile
Class-level inference
Calculated LogP ~3.2–3.8, TPSA ~79–110 Ų. Halogenated analogs differ qualitatively but exact comparator values not publicly available.
Physicochemical differences may influence permeability and reactivity in biological contexts.
Experimental data needed for direct comparisons.
Physicochemical properties Lipophilicity ADME prediction

Nitro Group: Latent Amino Functionality

The 4-nitrophenoxy group in CAS 103790-37-0 serves as a masked or latent amino group that can be selectively reduced to the corresponding aniline derivative under standard conditions (e.g., catalytic hydrogenation with Pd/C or chemical reduction) . This synthetic versatility is not shared by analogs lacking the nitro group, such as unsubstituted phenoxy-thiophene carboxylates or those with non-reducible substituents (e.g., halogens, alkyl groups). The 2-nitrophenoxy analog (CAS 91041-18-8) is also reducible but may exhibit different regiochemical outcomes in downstream cyclization reactions due to the ortho-arrangement of the nitro group [1].

Nitro group reactivity
Class-level inference
4-Nitrophenoxy reducible to 4-aminophenoxy derivative under standard hydrogenation (H2, Pd/C) or chemical reduction.
Enables on-demand amino-thiophene library synthesis without additional starting materials.
Regiochemistry differs from 2-isomer; reduction conditions may require optimization.
Synthetic intermediate Nitro reduction Amino-thiophene

Optimal Research & Procurement Applications


PTP Inhibitor Screening

As documented in BindingDB, this compound demonstrates measurable, albeit weak, inhibitory activity against TC-PTP (IC50 = 19 µM) and SHP-1 (IC50 = 3 µM) [1]. It is best suited as a reference compound for establishing baseline activity in PTP inhibition assays or as a scaffold for hit-to-lead optimization, rather than as a potent lead candidate.

Precursor to Aminophenoxy Derivatives

The 4-nitrophenoxy substituent can be selectively reduced to the corresponding 4-aminophenoxy derivative, enabling access to a distinct chemical space for further functionalization (e.g., amide bond formation, diazonium chemistry, heterocycle synthesis) [1]. This positions CAS 103790-37-0 as a strategic building block for generating focused thiophene libraries.

Nitrothiophene SAR Studies

Given the established role of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins [1], this compound provides a well-defined 4-nitrophenoxy-thiophene scaffold for comparative SAR investigations. Researchers can use it to systematically probe the effects of nitro group position (4- vs. 2-nitrophenoxy) and additional substituents on biological activity and physicochemical properties.

Application
Selection Property
Validation Focus
PTP inhibitor assay context
Weak inhibitory activity profile
Baseline activity reference for enzyme screens
Precursor synthesis
Reducible nitro group
Access to 4-aminophenoxy-thiophene derivatives
Nitrothiophene SAR studies
Defined 4-nitrophenoxy scaffold
Comparative SAR with nitro positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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